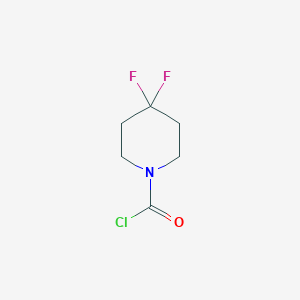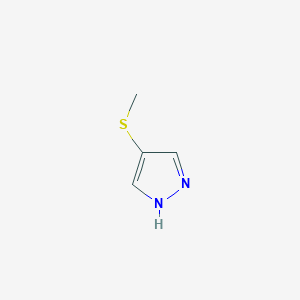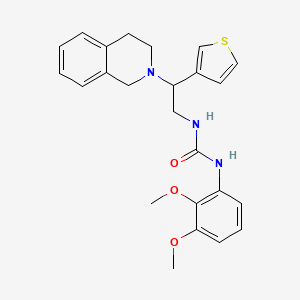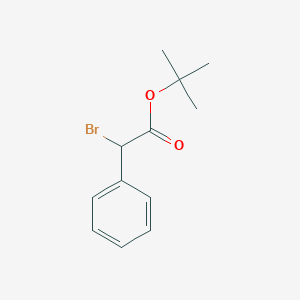![molecular formula C22H16N6O2 B2859155 3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide CAS No. 2034563-52-3](/img/structure/B2859155.png)
3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a benzene ring (from the “phenyl” part), a pyridine ring (from the “pyridin-3-yl” part), a 1,2,3-triazole ring (from the “1H-1,2,3-triazol-4-yl” part), and an isoxazole ring (from the “benzo[c]isoxazole-5-carboxamide” part) .
Molecular Structure Analysis
The molecular structure likely includes multiple ring structures including a benzene ring, a pyridine ring, a 1,2,3-triazole ring, and an isoxazole ring .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The indole derivatives have been reported to possess significant antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound could be explored for its potential as an antiviral agent, particularly against RNA and DNA viruses.
Anti-inflammatory and Analgesic Properties
Indole derivatives have also demonstrated anti-inflammatory and analgesic activities . Compounds with indole and triazole moieties have been compared with known drugs like indomethacin and celecoxib for their effectiveness in reducing inflammation and pain . This suggests that our compound could be a candidate for the development of new anti-inflammatory and pain-relief medications.
Anticancer Research
The presence of indole and triazole in a compound’s structure has been associated with anticancer properties . These compounds can bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . The compound could be investigated for its potential to inhibit cancer cell growth and proliferation.
Antimicrobial Activity
Indole derivatives are known to exhibit antimicrobial properties . They have been used to combat a variety of microbial infections, including those caused by bacteria and fungi . The compound could be studied for its efficacy in treating microbial infections, possibly offering a new avenue for antibiotic development.
Enzyme Inhibition
Compounds containing indole and triazole rings have been studied for their ability to inhibit various enzymes. This is particularly relevant in the context of antitubercular, antidiabetic, and anticholinesterase activities . The compound could be valuable in the research of enzyme inhibitors for therapeutic applications.
Agricultural Chemical Research
Indole derivatives like indole-3-acetic acid play a role as plant hormones. The compound could be investigated for its potential use in agricultural chemistry , particularly in the synthesis of plant growth regulators or as a component in the development of new pesticides .
Drug Development Synthon
The imidazole moiety, which is structurally related to triazole, is a core component in many natural products and drugs. It serves as an important synthon in drug development, suggesting that our compound could be a valuable starting point for the synthesis of a range of pharmacologically active molecules .
Fungicidal Applications
Lastly, compounds with similar structures have shown fungicidal activity . This indicates that our compound could be synthesized and tested for its ability to protect plants or materials against fungal decay and contamination .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been shown to inhibit certain enzymes, thereby affecting the biochemical pathways within the cell .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to changes in cellular processes and have downstream effects on the organism.
Result of Action
Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c29-22(24-12-17-14-28(27-25-17)18-7-4-10-23-13-18)16-8-9-20-19(11-16)21(30-26-20)15-5-2-1-3-6-15/h1-11,13-14H,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUYCMMYLROWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=CN(N=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid](/img/structure/B2859076.png)


![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2859082.png)

![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)

![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)